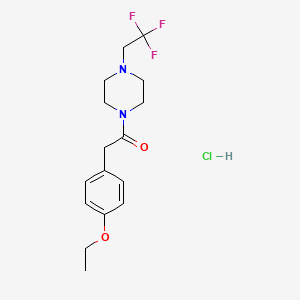
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide, also known as PPADS, is a synthetic compound that has gained attention in scientific research due to its potential use as an antagonist for purinergic receptors. PPADS has been found to have a range of biochemical and physiological effects, making it a promising tool for studying purinergic signaling pathways.
Mecanismo De Acción
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide acts as a competitive antagonist for purinergic receptors, binding to the receptor site and preventing the binding of endogenous ligands such as ATP. This inhibition of purinergic signaling can have a range of effects on cellular and physiological processes, depending on the specific receptor subtype being targeted.
Biochemical and Physiological Effects:
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been found to have a range of biochemical and physiological effects, including inhibition of ATP-induced calcium release, inhibition of platelet aggregation, and modulation of neurotransmitter release. These effects make 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide a valuable tool for studying the role of purinergic signaling in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in lab experiments is its potency as a purinergic receptor antagonist, allowing for effective inhibition of purinergic signaling pathways. However, 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can also have off-target effects and may not be selective for specific receptor subtypes. Additionally, the synthesis of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can be complex and time-consuming, making it a less accessible tool for some researchers.
Direcciones Futuras
There are many potential future directions for research involving 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide, including the development of more selective purinergic receptor antagonists, the use of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in animal models to study the role of purinergic signaling in disease states, and the investigation of the effects of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide on various physiological processes. Additionally, the use of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in combination with other compounds may allow for the development of novel therapies targeting purinergic signaling pathways.
Métodos De Síntesis
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can be synthesized using a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 2,3-epoxypropanol with pyrrolidine in the presence of sulfuric acid to produce the intermediate 2-(pyrrolidin-1-yl)propan-1-ol. This intermediate is then reacted with 2-acetamidoacrylate in the presence of triethylamine to produce 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide.
Aplicaciones Científicas De Investigación
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been used in a variety of scientific research applications, particularly in the study of purinergic signaling pathways. Purinergic receptors are involved in a range of physiological processes, including neurotransmission, inflammation, and immune function. 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been found to be a potent antagonist for P2X and P2Y purinergic receptors, making it a valuable tool for studying these pathways.
Propiedades
IUPAC Name |
N-propan-2-yl-1-prop-2-enoylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-4-10(13)12-6-5-9(7-12)16(14,15)11-8(2)3/h4,8-9,11H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAMBKGVBOBJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid](/img/structure/B2428400.png)
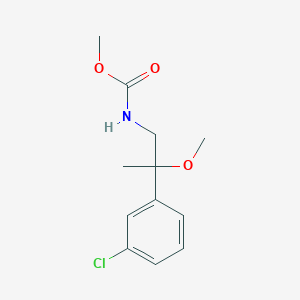
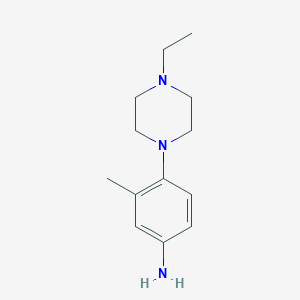
![N-(3-chloro-2-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2428405.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428407.png)
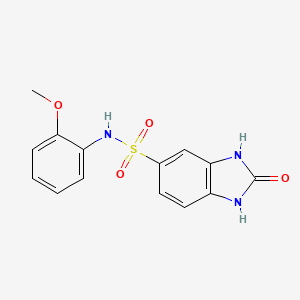
![N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2428410.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)
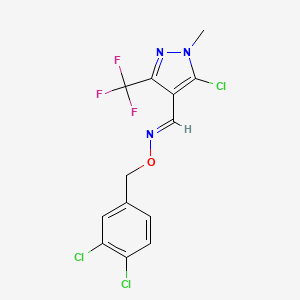
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2428416.png)
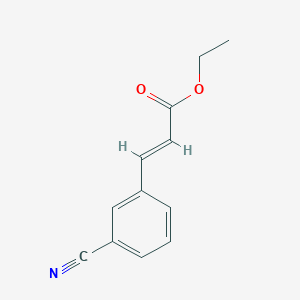
![4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2428422.png)
